molecular formula C19H15ClF3N3O4S2 B11464640 N-(5-chloro-2-methoxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide

N-(5-chloro-2-methoxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide

Cat. No.: B11464640
M. Wt: 505.9 g/mol
InChI Key: DPAYJYXXYKGNBL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide is a complex organic compound with a unique structure that includes a chlorinated methoxyphenyl group, a thiophenyl-substituted pyrimidine, and a sulfonyl propanamide moiety

Preparation Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide involves multiple steps, including the formation of the pyrimidine ring, the introduction of the thiophenyl and trifluoromethyl groups, and the final coupling with the chlorinated methoxyphenyl group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-(5-chloro-2-methoxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(5-chloro-2-methoxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide can be compared with other similar compounds, such as:

    N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide: This compound has a similar chlorinated methoxyphenyl group but differs in the rest of its structure, leading to different chemical and biological properties.

    (1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound shares some structural similarities but has a different core structure, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C19H15ClF3N3O4S2

Molecular Weight

505.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanamide

InChI

InChI=1S/C19H15ClF3N3O4S2/c1-30-14-5-4-11(20)9-12(14)24-17(27)6-8-32(28,29)18-25-13(15-3-2-7-31-15)10-16(26-18)19(21,22)23/h2-5,7,9-10H,6,8H2,1H3,(H,24,27)

InChI Key

DPAYJYXXYKGNBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

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